2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine
CAS No.: 293762-50-2
Cat. No.: VC2412425
Molecular Formula: C13H10Cl2N4
Molecular Weight: 293.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 293762-50-2 |
|---|---|
| Molecular Formula | C13H10Cl2N4 |
| Molecular Weight | 293.15 g/mol |
| IUPAC Name | 2-(4-amino-3-chlorophenyl)-4-chloro-1H-benzimidazol-5-amine |
| Standard InChI | InChI=1S/C13H10Cl2N4/c14-7-5-6(1-2-8(7)16)13-18-10-4-3-9(17)11(15)12(10)19-13/h1-5H,16-17H2,(H,18,19) |
| Standard InChI Key | FNWVNNRTBTYKMO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=NC3=C(N2)C=CC(=C3Cl)N)Cl)N |
| Canonical SMILES | C1=CC(=C(C=C1C2=NC3=C(N2)C=CC(=C3Cl)N)Cl)N |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
Synthesis and Preparation Methods
Reaction Conditions and Optimization
The synthesis of 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine requires careful control of reaction conditions to achieve high yield and purity of the final product. The cyclization step to form the benzoimidazole ring often necessitates acidic or basic catalysts, depending on the specific synthetic route chosen. Common catalysts for such transformations include strong acids like polyphosphoric acid, p-toluenesulfonic acid, or Lewis acids that facilitate the condensation and cyclization processes. Alternative approaches may employ oxidative cyclization conditions using reagents such as copper salts, iron compounds, or other transition metal catalysts that can promote the formation of the N-C bonds in the benzoimidazole ring.
Temperature control is crucial during the synthesis, with different steps requiring specific thermal conditions to proceed effectively. Initial condensation reactions may occur at moderate temperatures (60-100°C), while the cyclization and aromatization steps often require higher temperatures (120-180°C) to overcome activation energy barriers. Solvent selection also plays a significant role in the success of the synthesis, with polar aprotic solvents like DMF, DMSO, or NMP often preferred for their ability to dissolve the reactants and intermediates while withstanding the elevated temperatures required for the reactions. The protection and deprotection of amino groups may be necessary during the synthesis to prevent unwanted side reactions and ensure selective functionalization at desired positions.
Purification and Characterization
After the completion of the synthetic sequence, purification of 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine is essential to obtain the compound in high purity for research and applications. Common purification techniques for this type of compound include recrystallization from appropriate solvent systems, column chromatography using silica gel or other stationary phases, and preparative HPLC for higher purity requirements. The choice of purification method depends on the scale of synthesis, the nature of impurities present, and the purity level required for the intended application.
Characterization of the purified compound typically involves a combination of analytical techniques to confirm its identity and assess its purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the hydrogen and carbon environments in the molecule, helping to confirm the correct structure. Mass spectrometry offers precise molecular weight determination and fragmentation patterns that can further validate the structure. Infrared (IR) spectroscopy can identify characteristic functional groups, particularly the N-H stretching vibrations of the amino groups and the C=N stretching of the imidazole ring. Elemental analysis provides quantitative information about the proportions of carbon, hydrogen, nitrogen, and chlorine in the compound, which should match the theoretical values calculated from the molecular formula.
Applications in Research and Industry
Chemical Research Applications
2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine serves as a valuable building block in the synthesis of more complex chemical entities, particularly those requiring substituted benzoimidazole scaffolds. In synthetic organic chemistry, it can function as an intermediate for the development of compounds with tailored properties through modification of its reactive functional groups. The amino substituents provide sites for further derivatization through various reactions such as acylation, alkylation, and reductive amination, enabling the construction of diverse chemical libraries for structure-activity relationship studies. The benzoimidazole core itself is a privileged structure in medicinal chemistry, and compounds containing this moiety often exhibit interesting biological activities.
The compound also finds application in the development of novel materials with specific electronic or optical properties. The extended conjugated system of the molecule, combined with the electron-donating amino groups and electron-withdrawing chlorine substituents, creates a push-pull electronic system that can influence properties such as fluorescence, conductivity, or photoreactivity. These characteristics make the compound potentially useful in the design of molecular sensors, organic electronic materials, or photoactive systems for specialized applications.
Industrial Applications
In industrial settings, 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine and structurally related compounds have potential applications in the development of specialty chemicals, particularly in the fields of dyes, pigments, and photoactive materials. The aromatic structure with multiple substituents can contribute to specific absorption and emission properties that may be exploited in the design of colorants or fluorescent markers for various industrial applications. The compound's chemical stability and potential for further functionalization make it a candidate for incorporation into more complex systems with tailored properties for specific industrial needs.
Additionally, compounds of this class may find applications in the field of catalysis, where their coordination chemistry with transition metals could lead to the development of novel catalyst systems for specific chemical transformations. The nitrogen-rich structure of the benzoimidazole core, combined with the amino substituents, provides multiple potential coordination sites for metal ions, which could be leveraged in the design of catalysts for organic synthesis or other industrial processes.
Structure-Activity Relationships and Molecular Interactions
Electronic Properties and Reactivity
The electronic properties of 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine are significantly influenced by the interplay between its aromatic ring systems and the various substituents. The benzoimidazole core contains an electron-rich imidazole ring fused to a benzene ring, creating a π-excessive heterocyclic system with nucleophilic character, particularly at the nitrogen atoms . This electronic distribution is further modulated by the chloro substituents, which exert electron-withdrawing effects through both inductive and resonance mechanisms, potentially reducing electron density in certain regions of the molecule.
The amino groups at the 4-position of the phenyl ring and the 5-position of the benzoimidazole act as electron-donating substituents, increasing electron density at their respective attachment points and influencing the reactivity of the adjacent positions . This creates regions of varying electron density throughout the molecule, which determines its reactivity patterns in various chemical transformations. The nitrogen atoms in the benzoimidazole ring and the amino groups can act as nucleophiles in reactions with electrophilic reagents, while the aromatic rings can participate in electrophilic aromatic substitution reactions, though with regioselectivity governed by the electronic effects of the substituents.
Conformational Analysis and Molecular Modeling
The three-dimensional structure of 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine plays a crucial role in determining its physical properties and potential interactions with biological targets . Molecular modeling studies would suggest that the molecule adopts a conformation where the benzoimidazole core maintains its planarity due to the aromatic character and conjugation. The phenyl ring attached at the 2-position of the benzoimidazole may exhibit some degree of rotation around the connecting C-C bond, with the preferred conformation likely influenced by minimizing steric interactions while maximizing conjugation between the ring systems.
Analytical Methods and Characterization Techniques
Spectroscopic Identification and Analysis
Spectroscopic techniques play a crucial role in the identification and characterization of 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments in the molecule. In the 1H NMR spectrum, the aromatic protons of both the benzoimidazole and phenyl rings would appear in the region of 6.5-8.5 ppm, with specific chemical shifts and coupling patterns reflecting their positions relative to the various substituents. The N-H protons of the amino groups would typically appear as broad signals, possibly in the range of 3.5-5.5 ppm, though their exact position can vary depending on the solvent and concentration due to hydrogen bonding effects.
Infrared (IR) spectroscopy is valuable for identifying the functional groups present in the molecule. Characteristic absorption bands would include N-H stretching vibrations from the amino groups (typically in the region of 3300-3500 cm⁻¹), C=N stretching from the imidazole ring (around 1600-1650 cm⁻¹), and C-Cl stretching vibrations (typically in the range of 600-800 cm⁻¹). UV-visible spectroscopy would reveal absorption bands associated with the conjugated aromatic systems, providing information about electronic transitions that could be useful for identification and purity assessment.
Chromatographic Methods
Chromatographic techniques are essential for both the analysis and purification of 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine. High-Performance Liquid Chromatography (HPLC) using reverse-phase columns (typically C18) allows for the separation of the compound from potential impurities or related substances. Detection can be achieved using UV-visible detectors, with the wavelength selected based on the absorption maxima of the compound. For analytical purposes, HPLC can provide quantitative information about the purity of the compound and the presence of potential impurities or degradation products.
Thin-Layer Chromatography (TLC) serves as a rapid and accessible method for monitoring reactions, assessing purity, and guiding column chromatographic separations. The selection of appropriate mobile phases and visualization methods is critical for effective TLC analysis of this compound. Common visualization techniques might include UV illumination (due to the compound's aromatic structure) or chemical reagents that react with the amino groups, such as ninhydrin or p-dimethylaminobenzaldehyde. Gas Chromatography (GC) might be applicable if the compound exhibits sufficient volatility, potentially requiring derivatization of the amino groups to enhance thermal stability and volatility.
Mass Spectrometric Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine, aiding in structure confirmation and purity assessment. Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode would typically show a molecular ion peak at m/z 293.0355, corresponding to the protonated form [M+H]⁺ of the compound. The characteristic isotope pattern resulting from the presence of two chlorine atoms would be evident, with peaks at M+2 and M+4 with relative intensities reflective of the natural abundance of ³⁷Cl.
Fragmentation patterns in tandem mass spectrometry (MS/MS) would likely show characteristic losses related to the amino groups (loss of NH₃) and cleavages of the bond connecting the phenyl ring to the benzoimidazole core. High-resolution mass spectrometry would provide precise mass measurements that can confirm the elemental composition of the compound and distinguish it from potential isomers or related structures. The combination of these analytical techniques provides a comprehensive characterization of the compound, essential for confirming its identity and assessing its purity for various applications.
Current Research Status and Future Directions
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